Cas no 1246041-84-8 (4,5,6,7-Tetrahydro-1h-imidazo4,5-cpyridine-6-carboxamide)

4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxamide is a heterocyclic organic compound featuring an imidazo[4,5-c]pyridine core with a carboxamide functional group at the 6-position. This structure is of interest in medicinal chemistry due to its potential as a pharmacophore in the development of bioactive molecules. The tetrahydroimidazopyridine scaffold offers rigidity and hydrogen-bonding capabilities, which can enhance binding affinity in drug-target interactions. The carboxamide moiety further contributes to solubility and molecular recognition properties. This compound may serve as a key intermediate in synthesizing analogs for neurological or cardiovascular applications, where imidazole-containing frameworks are often explored. Its well-defined chemical properties facilitate precise modifications for structure-activity relationship studies.
4,5,6,7-Tetrahydro-1h-imidazo4,5-cpyridine-6-carboxamide structure
1246041-84-8 structure
Product Name:4,5,6,7-Tetrahydro-1h-imidazo4,5-cpyridine-6-carboxamide
CAS No:1246041-84-8
MF:C7H10N4O
MW:166.180500507355
CID:4580256
PubChem ID:14859063
Update Time:2025-10-31

4,5,6,7-Tetrahydro-1h-imidazo4,5-cpyridine-6-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxamide
    • 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxamide
    • 4,5,6,7-Tetrahydro-1h-imidazo4,5-cpyridine-6-carboxamide
    • Inchi: 1S/C7H10N4O/c8-7(12)5-1-4-6(2-9-5)11-3-10-4/h3,5,9H,1-2H2,(H2,8,12)(H,10,11)
    • InChI Key: PKHMCXYXGDYUJF-UHFFFAOYSA-N
    • SMILES: C1NC(C(N)=O)CC2N=CNC1=2

4,5,6,7-Tetrahydro-1h-imidazo4,5-cpyridine-6-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM416540-250mg
1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxamide
1246041-84-8 95%+
250mg
$265 2023-01-19
Chemenu
CM416540-500mg
1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxamide
1246041-84-8 95%+
500mg
$483 2023-01-19
Chemenu
CM416540-1g
1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxamide
1246041-84-8 95%+
1g
$633 2023-01-19
TRC
B418278-10mg
4,5,6,7-Tetrahydro-1h-imidazo[4,5-c]pyridine-6-carboxamide
1246041-84-8
10mg
$ 50.00 2022-06-07
TRC
B418278-50mg
4,5,6,7-Tetrahydro-1h-imidazo[4,5-c]pyridine-6-carboxamide
1246041-84-8
50mg
$ 160.00 2022-06-07
TRC
B418278-100mg
4,5,6,7-Tetrahydro-1h-imidazo[4,5-c]pyridine-6-carboxamide
1246041-84-8
100mg
$ 230.00 2022-06-07
Enamine
EN300-100243-0.05g
1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxamide
1246041-84-8 95.0%
0.05g
$127.0 2025-02-21
Enamine
EN300-100243-0.1g
1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxamide
1246041-84-8 95.0%
0.1g
$189.0 2025-02-21
Enamine
EN300-100243-0.25g
1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxamide
1246041-84-8 95.0%
0.25g
$270.0 2025-02-21
Enamine
EN300-100243-0.5g
1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxamide
1246041-84-8 95.0%
0.5g
$425.0 2025-02-21

Additional information on 4,5,6,7-Tetrahydro-1h-imidazo4,5-cpyridine-6-carboxamide

Comprehensive Overview of 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxamide (CAS No. 1246041-84-8): Structure, Applications, and Research Insights

4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxamide (CAS 1246041-84-8) is a heterocyclic organic compound with a unique fused-ring structure, combining imidazole and pyridine moieties. This scaffold has garnered significant attention in medicinal chemistry due to its potential as a pharmacophore in drug discovery. The compound's molecular formula (C8H12N4O) and hydrogen-bonding capacity make it a versatile building block for designing bioactive molecules, particularly in targeting central nervous system (CNS) disorders and enzyme modulation.

Recent studies highlight the role of imidazo[4,5-c]pyridine derivatives in modulating G-protein-coupled receptors (GPCRs), a hot topic in neuroscience research. Researchers are exploring its analogs for potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's, aligning with the growing public interest in brain health supplements and cognitive enhancers. The carboxamide group in this compound enhances its solubility and bioavailability, critical factors in drug development pipelines.

From a synthetic perspective, CAS 1246041-84-8 serves as a key intermediate in multicomponent reactions (MCRs), a green chemistry approach gaining traction due to its atom economy and reduced waste. Its structural rigidity also makes it a candidate for crystal engineering studies, addressing the demand for novel materials in optoelectronics. Notably, computational chemists utilize this scaffold in molecular docking simulations to predict binding affinities with target proteins—a technique frequently searched in AI-driven drug discovery forums.

The compound's stability under physiological pH conditions has sparked investigations into its prodrug potential, especially for blood-brain barrier (BBB) penetration. This aligns with trending searches on drug delivery systems and nanocarriers. Furthermore, its metal-chelating properties (via nitrogen atoms) are being explored in biomedical imaging, coinciding with rising interest in contrast agents for MRI diagnostics.

In the context of patent landscapes, derivatives of 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxamide appear in filings related to kinase inhibitors and anti-inflammatory agents—topics frequently queried in pharmaceutical SEO. Its structural similarity to purine bases also invites research into nucleic acid interactions, relevant to gene therapy advancements. Analytical methods like HPLC-MS and NMR spectroscopy are typically employed for purity validation, addressing quality concerns in preclinical research.

Environmental considerations are also noteworthy: the compound's biodegradability profile is under evaluation to meet green chemistry principles—a trending topic in sustainable pharma. While not classified as hazardous, proper laboratory handling protocols (e.g., glovebox use for hygroscopic samples) are recommended, reflecting workplace safety searches. As interest grows in fragment-based drug design (FBDD), this scaffold’s low molecular weight (180.21 g/mol) positions it as a promising chemical probe.

Future directions may explore its structure-activity relationships (SAR) through high-throughput screening—a technique dominating AI-assisted chemistry discussions. With the global pharmaceutical market increasingly valuing scaffold diversity, CAS 1246041-84-8 exemplifies how niche heterocycles can bridge academic research and industrial applications. Its dual role as a ligand and hydrogen bond acceptor/donor ensures continued relevance in rational drug design curricula and cheminformatics databases.

Recommended suppliers
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.